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Compound of Interest

Compound Name: N-Nitroso-Salbutamol

Cat. No.: B13451198 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Nitroso-Salbutamol (CAS: 2919946-71-5), a nitrosamine impurity of the widely used

bronchodilator, Salbutamol. The presence of nitrosamine impurities in pharmaceutical products

is a significant concern for regulatory bodies and manufacturers due to their potential

carcinogenicity. Accurate analytical characterization is crucial for the detection, quantification,

and control of such impurities.

This document summarizes available mass spectrometry (MS) data and provides expected

ranges for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based on the

compound's chemical structure. Detailed experimental protocols for the analysis of N-Nitroso-
Salbutamol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are also

presented.

N-Nitroso-Salbutamol: Chemical Identity
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Parameter Value

IUPAC Name
N-tert-butyl-N-[2-hydroxy-2-[4-hydroxy-3-

(hydroxymethyl)phenyl]ethyl]nitrous amide[1]

CAS Number 2919946-71-5[1]

Molecular Formula C₁₃H₂₀N₂O₄[1]

Molecular Weight 268.31 g/mol [1]

Chemical Structure

Mass Spectrometry (MS) Data
High-sensitivity LC-MS/MS is the primary technique for the trace-level detection and

quantification of N-Nitroso-Salbutamol. Analysis is typically performed in Multiple Reaction

Monitoring (MRM) mode, which offers high selectivity and sensitivity. The precursor ion

corresponds to the protonated molecule [M+H]⁺, and its fragmentation yields characteristic

product ions.

Table 1: LC-MS/MS MRM Transitions for N-Nitroso-Salbutamol

Precursor Ion (m/z) Product Ion (m/z) Polarity Application

269.1 149.1 Positive
Quantification/Confirm

ation

269.1 223.1 Positive Confirmation

269.1 177.1 Positive Confirmation

Note: The precursor ion m/z may be cited as 267.1 in some methods, referring to the

monoisotopic mass of the neutral molecule. The data presented here is based on methods
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utilizing a protonated precursor.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
While specific experimental NMR data for N-Nitroso-Salbutamol is not widely published in the

public domain, the expected chemical shifts can be predicted based on the molecular structure.

Asymmetrical nitrosamines can exhibit conformational isomers due to restricted rotation around

the N-N bond, which may lead to the observation of two sets of signals for adjacent protons

and carbons.

Table 2: Predicted ¹H-NMR Chemical Shifts for N-Nitroso-Salbutamol

Proton Assignment
Predicted Chemical Shift
(δ, ppm)

Multiplicity

Aromatic-H 6.8 - 7.4 m

-CH(OH)- ~4.8 - 5.2 m

-CH₂-(Ar) ~4.6 s

-N-CH₂- ~3.5 - 4.0 m

-C(CH₃)₃ ~1.1 - 1.5 s

Phenolic-OH Broad s

Alcoholic-OH Broad s

Table 3: Predicted ¹³C-NMR Chemical Shifts for N-Nitroso-Salbutamol
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

Aromatic C=C 115 - 158

-CH(OH)- ~70

-C(CH₃)₃ ~60

-N-CH₂- ~55

-CH₂OH ~64

-C(CH₃)₃ ~27

Infrared (IR) Spectroscopy Data
The IR spectrum of N-Nitroso-Salbutamol is expected to show characteristic absorption

bands corresponding to its various functional groups.

Table 4: Expected IR Absorption Bands for N-Nitroso-Salbutamol

Functional Group Vibration Mode
Expected Wavenumber
(cm⁻¹)

O-H (Alcohol, Phenol) Stretching 3200 - 3600 (Broad)

C-H (Aromatic) Stretching 3000 - 3100

C-H (Aliphatic) Stretching 2850 - 3000

N=O (Nitroso) Stretching 1430 - 1500

C=C (Aromatic) Stretching 1450 - 1600

N-N (Nitrosoamine) Stretching 1000 - 1150

C-O (Alcohol, Phenol) Stretching 1050 - 1250

Experimental Protocols
The following protocols are based on methods published by regulatory agencies for the

determination of N-Nitroso-Salbutamol in pharmaceutical products.
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Sample Preparation (for Salbutamol Drug Substance)
Weigh an amount of powdered sample equivalent to 10 mg of Salbutamol into a conical

bottom centrifuge tube.

Add 10 mL of deionized water.

Vortex the tube to ensure thorough mixing.

Sonicate the sample for 10 minutes to facilitate dissolution.

Centrifuge the solution at 3500 rpm for 5 minutes.

Filter the supernatant through a 0.2 µm Nylon membrane filter into an HPLC vial for analysis.

LC-MS/MS Method
The following is a representative LC-MS/MS method for the analysis of N-Nitroso-Salbutamol.

Table 5: LC-MS/MS Instrumental Parameters
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Parameter Condition

LC Column
Hypersil GOLD (150 x 2.1 mm, 3 µm) or

equivalent

Column Temperature 40 °C

Mobile Phase A 0.1% Formic Acid in Deionized Water

Mobile Phase B 0.1% Formic Acid in Methanol

Flow Rate 0.3 mL/min

Injection Volume 5 µL

Gradient Program Time (min)

0.0

5.0

8.0

11.0

11.5

15.0

Ion Source Electrospray Ionization (ESI)

Polarity Positive

MS/MS Mode Multiple Reaction Monitoring (MRM)

Visualized Workflow
The following diagram illustrates the general workflow for the analysis of N-Nitroso-
Salbutamol in a drug product.

Caption: Analytical workflow for N-Nitroso-Salbutamol quantification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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